

A Comparative Guide to Clinical Trials of LAG-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

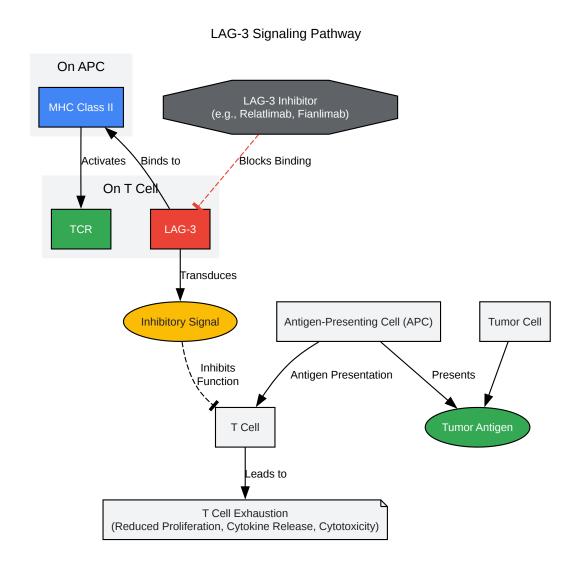
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The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While CTLA-4 and PD-1/PD-L1 have been the cornerstones of this revolution, the focus is now expanding to novel targets. Lymphocyte-activation gene 3 (LAG-3) has emerged as a promising next-generation immune checkpoint. This guide provides a comprehensive cross-trial comparison of key clinical studies involving leading LAG-3 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.

The LAG-3 Signaling Pathway

Lymphocyte-activation gene 3 (LAG-3) is a cell surface protein that plays a crucial role in regulating T-cell function. It is expressed on activated T cells, natural killer (NK) cells, B cells, and dendritic cells. The binding of LAG-3 to its primary ligand, MHC class II molecules, on antigen-presenting cells (APCs) delivers an inhibitory signal to the T cell. This inhibition curtails T-cell proliferation, cytokine production, and cytotoxic activity, thereby contributing to immune tolerance and preventing autoimmunity. In the context of cancer, the upregulation of LAG-3 on tumor-infiltrating lymphocytes (TILs) contributes to T-cell exhaustion and allows tumors to evade immune destruction. LAG-3 inhibitors, typically monoclonal antibodies, block the interaction between LAG-3 and MHC class II, thereby restoring T-cell effector functions and enhancing the anti-tumor immune response.





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Caption: LAG-3 signaling pathway and the mechanism of LAG-3 inhibitors.

Comparative Efficacy of LAG-3 Inhibitors



The following tables summarize the key efficacy data from pivotal clinical trials of prominent LAG-3 inhibitors.

Melanoma

Trial Name (NCT)	LAG-3 Inhibitor	Combinati on Agent	Patient Population	Median Progressi on-Free Survival (PFS)	Objective Response Rate (ORR)	Overall Survival (OS)
RELATIVIT Y-047 (NCT0347 0922)[1][2] [3][4][5][6]	Relatlimab	Nivolumab	Previously untreated, unresectab le or metastatic melanoma	months (vs. 4.6 months with nivolumab alone)	43.1% (vs. 32.6% with nivolumab alone)	Not reached (vs. 34.1 months with nivolumab alone)
Phase 1 (NCT0300 5782)[7][8] [9][10][11] [12][13]	Fianlimab	Cemiplima b	Advanced melanoma (PD-1/L1 inhibitor-naïve)	15 months	61.2%	Not reached
Phase 1 (NCT0300 5782)[8]	Fianlimab	Cemiplima b	Advanced melanoma (prior adjuvant PD-1)	Not available	61.5%	Not available

Non-Small Cell Lung Cancer (NSCLC)



Trial Name (NCT)	LAG-3 Inhibitor	Combinati on Agent(s)	Patient Population	Median Progressi on-Free Survival (PFS)	Objective Response Rate (ORR)	Median Overall Survival (OS)
TACTI-002 (NCT0362 5323)[14] [15][16][17] [18]	Eftilagimod Alpha	Pembrolizu mab	1st line metastatic NSCLC (PD-L1 unselected	6.9 months	37.3%	15.5 months
TACTI-002 (NCT0362 5323)[15] [18]	Eftilagimod Alpha	Pembrolizu mab	2nd line metastatic NSCLC (PD-1/L1 refractory)	2.1 months	8.3%	9.9 months
INSIGHT- 003 (NCT0325 2938)[19] [20]	Eftilagimod Alpha	Pembrolizu mab + Chemother apy	1st line advanced/ metastatic non- squamous NSCLC	Not yet reported	60.8%	32.9 months

Other Solid Tumors



Trial Name (NCT)	LAG-3 Inhibitor	Combinati on Agent	Cancer Type	Median Progressi on-Free Survival (PFS)	Objective Response Rate (ORR)	Median Overall Survival (OS)
AIPAC (NCT0261 4833)[21] [22][23]	Eftilagimod Alpha	Paclitaxel	Metastatic Breast Cancer (HR+, HER2-)	7.3 months (vs. 7.2 months with placebo + paclitaxel)	48.3% (vs. 38.5% with placebo + paclitaxel)	20.4 months (vs. 17.5 months with placebo + paclitaxel)
TACTI-002 (NCT0362 5323)[14] [24]	Eftilagimod Alpha	Pembrolizu mab	2nd line Head and Neck Squamous Cell Carcinoma (HNSCC)	4.26 months	38.9%	Not available

Comparative Safety of LAG-3 Inhibitors

This table provides a summary of treatment-related adverse events (TRAEs) observed in key clinical trials.



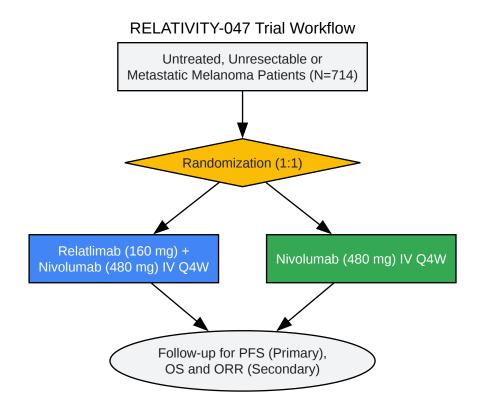
Trial Name	LAG-3 Inhibitor Combination	Any Grade TRAEs	Grade 3-4 TRAEs	Common TRAEs (Any Grade)
RELATIVITY- 047[5][25]	Relatlimab + Nivolumab	83.7%	21.1%	Pruritus, fatigue, rash, diarrhea, hypothyroidism
Phase 1 (NCT03005782)	Fianlimab + Cemiplimab	95%	Not specified, but discontinuation due to AEs was 16%	Rash, pruritus, diarrhea, arthralgia, hypothyroidism, adrenal insufficiency, myalgia
TACTI-002 (NSCLC)[16]	Eftilagimod Alpha + Pembrolizumab	Not specified	17% of patients discontinued due to AEs	Dyspnea, asthenia, decreased appetite, cough, anemia, fatigue, pruritus, constipation, diarrhea
AIPAC	Eftilagimod Alpha + Paclitaxel	Not specified	Not specified	Not specified
General LAG-3 Inhibitor AEs[26]	Relatlimab	Not applicable	Not applicable	Pyrexia, pneumonia. Rare but notable: myositis, myasthenia gravis, infection, colitis, pneumonitis, myocarditis



Experimental Protocols RELATIVITY-047 (Relatlimab + Nivolumab)

- Study Design: A global, randomized, double-blind, Phase 2/3 study.[2][3]
- Patient Population: Patients aged 12 years or older with previously untreated, unresectable or metastatic melanoma.[1]
- Treatment Arms:
 - Arm 1: Fixed-dose combination of relatlimab (160 mg) and nivolumab (480 mg)
 administered intravenously every 4 weeks.[1][2]
 - Arm 2: Nivolumab (480 mg) administered intravenously every 4 weeks.[1][2]
- Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).[2]
- Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).[2]
- Stratification Factors: LAG-3 expression, PD-L1 expression, BRAF mutation status, and disease stage.[3]





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Caption: Experimental workflow for the RELATIVITY-047 trial.

Phase 1 (NCT03005782) (Fianlimab + Cemiplimab)

- Study Design: An open-label, non-randomized, multi-cohort, Phase 1 clinical trial.[11]
- Patient Population: Patients with advanced melanoma, including cohorts for those with and without prior anti-PD-1 therapy in the advanced setting.[11]
- Treatment: Fianlimab (1600 mg) and cemiplimab (350 mg) administered intravenously every
 3 weeks for up to 51 weeks, with an optional additional 51 weeks if clinically indicated.[11]
- Primary Endpoint: Objective response rate (ORR) per RECIST 1.1 criteria.[11]



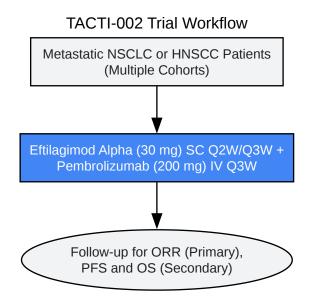
 Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), disease control rate (DCR), safety, and pharmacokinetics.

Fianlimab + Cemiplimab Phase 1 Trial Workflow

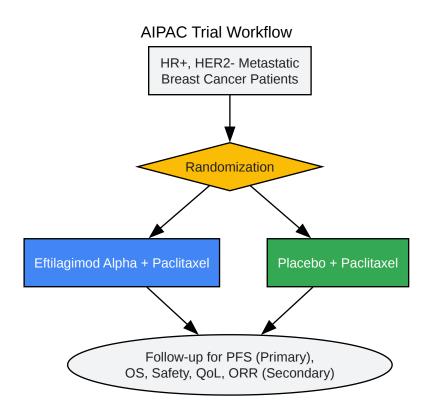
Advanced Melanoma Patients
(Multiple Cohorts)

Fianlimab (1600 mg) +
Cemiplimab (350 mg) IV Q3W

Follow-up for ORR (Primary),
PFS, DOR, DCR, Safety (Secondary)







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Validation & Comparative





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- To cite this document: BenchChem. [A Comparative Guide to Clinical Trials of LAG-3 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668191#cross-trial-comparison-of-lag-3-inhibitor-studies]

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